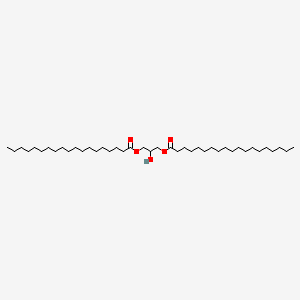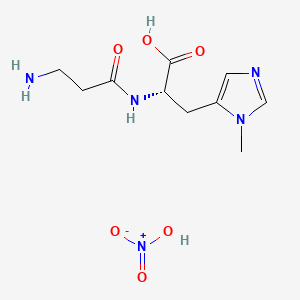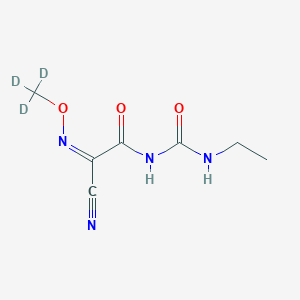
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione is a compound with the molecular formula C23H33NO6 and a molecular weight of 419.511 g/mol . It is categorized under GABA receptors and is associated with various neurological research areas, including pain and inflammation, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, sleep, stress and anxiety, addiction, stroke, and anticonvulsants/anti-epileptics .
Métodos De Preparación
The synthetic routes and reaction conditions for (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione are not explicitly detailed in the available sourcesIndustrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity .
Análisis De Reacciones Químicas
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and research studies.
Biology: It is studied for its effects on GABA receptors and its potential role in neurotransmission and nociception.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s, depression, epilepsy, Parkinson’s, schizophrenia, and anxiety.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of (4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione involves its interaction with GABA receptors. It modulates the activity of these receptors, which play a crucial role in neurotransmission and the regulation of various neurological functions. The molecular targets and pathways involved include the GABAergic system and related signaling pathways .
Comparación Con Compuestos Similares
(4R,9S)-4,9-Diisobutyl-1,6-diazecane-2,7-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: This compound has a similar diazecane ring structure but may differ in the position or type of substituents.
The uniqueness of this compound lies in its specific configuration and the presence of isobutyl groups at the 4 and 9 positions, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H33NO6 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |
Clave InChI |
JHTWWPWUODMKEO-BPILEAOSSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |
SMILES canónico |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)

![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)








